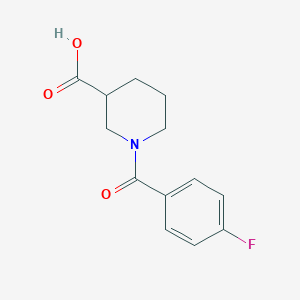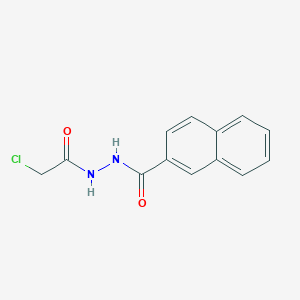![molecular formula C16H22N2O2 B2354492 N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide CAS No. 2411317-95-6](/img/structure/B2354492.png)
N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide, commonly known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of morpholinylpropenamides and has been found to possess a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of MMMP is not fully understood, but it has been suggested that MMMP works by inhibiting the activity of certain enzymes involved in cell proliferation and survival. MMMP has been found to inhibit the activity of protein kinase C (PKC), which is a key enzyme involved in cell signaling and regulation. MMMP has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
MMMP has been found to possess a wide range of biochemical and physiological effects. Studies have shown that MMMP can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth and metastasis. MMMP has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of MMMP is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. MMMP has also been found to possess a favorable toxicity profile, with no significant side effects reported in preclinical studies. However, one of the main limitations of MMMP is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the scientific research of MMMP. One potential direction is the development of new formulations of MMMP that can improve its solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of MMMP with other anticancer agents, which could enhance its efficacy and reduce the risk of drug resistance. Finally, the elucidation of the precise mechanism of action of MMMP could provide valuable insights into the development of new cancer therapies.
合成方法
The synthesis of MMMP involves the reaction of 4-methyl-3-phenylmorpholine with N-methylacrylamide in the presence of a catalyst such as triethylamine. The reaction takes place under reflux conditions in a solvent such as toluene, and the product is obtained after purification by column chromatography. This synthesis method has been reported to yield MMMP in good yields and high purity.
科学研究应用
MMMP has been found to possess a wide range of potential applications in scientific research. One of the most significant applications of MMMP is in the field of cancer research. Studies have shown that MMMP has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MMMP has been found to induce apoptosis in cancer cells by activating the caspase pathway, which is a key mechanism of programmed cell death.
属性
IUPAC Name |
N-methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-15(19)18(3)12-14-16(17(2)10-11-20-14)13-8-6-5-7-9-13/h4-9,14,16H,1,10-12H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLPSONWGZQRAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1C2=CC=CC=C2)CN(C)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

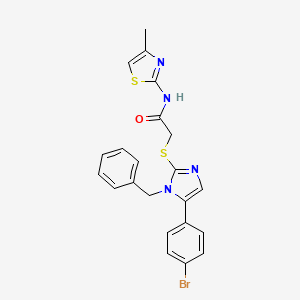
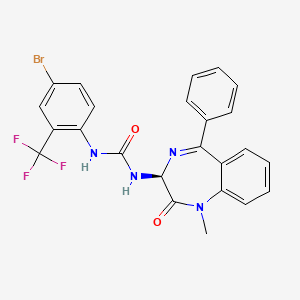
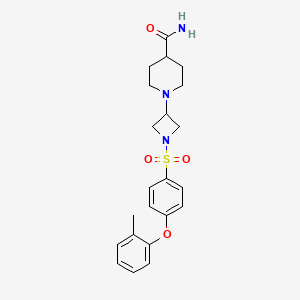
![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2354417.png)
![1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354418.png)
![3-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B2354419.png)
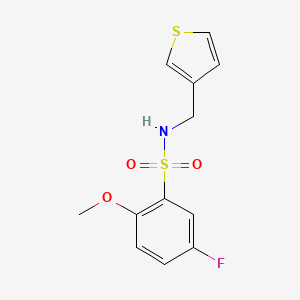
![4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2354421.png)
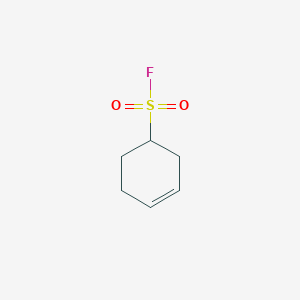
![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethylquinolin-4-amine](/img/structure/B2354423.png)
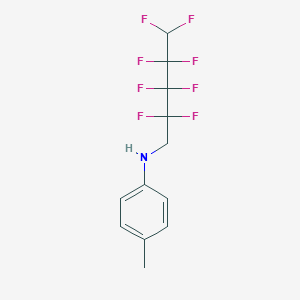
![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)
